Tyr-D-thr-gly-phe-leu-thr
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Overview
Description
(D-Thr2)-Leu-Enkephalin-Thr, also known as Tyr-D-Thr-Gly-Phe-Leu-Thr, is a synthetic peptide that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This particular compound is a modified version of the naturally occurring enkephalins, designed to enhance its stability and efficacy in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Thr2)-Leu-Enkephalin-Thr typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
While specific industrial production methods for (D-Thr2)-Leu-Enkephalin-Thr are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to increase yield and purity. Industrial production may also involve additional purification steps, such as crystallization or lyophilization, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
(D-Thr2)-Leu-Enkephalin-Thr can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of threonine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce various functional groups into the peptide .
Scientific Research Applications
(D-Thr2)-Leu-Enkephalin-Thr has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in studies of opioid receptors and their role in pain modulation and emotional regulation.
Medicine: Research into its potential therapeutic applications includes pain management and treatment of opioid addiction.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical methods
Mechanism of Action
(D-Thr2)-Leu-Enkephalin-Thr exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways that result in analgesic and mood-regulating effects. The compound’s modified structure enhances its stability and affinity for the receptor, making it more effective than natural enkephalins .
Comparison with Similar Compounds
Similar Compounds
(D-Pen2, D-Pen5)-Enkephalin: Another synthetic enkephalin analogue with high selectivity for delta-opioid receptors.
(D-Ala2, NMePhe4, Gly-ol)-Enkephalin: A synthetic peptide with high affinity for mu-opioid receptors.
(D-Ser2, Leu5)-Enkephalin-Thr: Similar to (D-Thr2)-Leu-Enkephalin-Thr but with a serine residue instead of threonine
Uniqueness
(D-Thr2)-Leu-Enkephalin-Thr is unique due to its specific modifications, which enhance its stability and receptor affinity. These properties make it a valuable tool in research and potential therapeutic applications, distinguishing it from other enkephalin analogues .
Properties
Molecular Formula |
C34H48N6O10 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29-/m0/s1 |
InChI Key |
WJEFCEUSQYDJIF-DQSGOBRISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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